molecular formula C19H22ClN3O4S2 B3004844 N1-(4-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-82-2

N1-(4-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B3004844
CAS No.: 898415-82-2
M. Wt: 455.97
InChI Key: RFDMWNDKFUZKLF-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 4-chlorophenyl group at the N1 position and a complex N2 substituent comprising a piperidine ring modified with a thiophene-2-sulfonyl moiety. The compound’s design likely aims to balance antiviral efficacy, metabolic stability, and solubility through its unique thiophene-sulfonyl-piperidine motif .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c20-14-6-8-15(9-7-14)22-19(25)18(24)21-11-10-16-4-1-2-12-23(16)29(26,27)17-5-3-13-28-17/h3,5-9,13,16H,1-2,4,10-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMWNDKFUZKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its structure features a piperidine ring, a thiophene moiety, and an oxalamide linkage, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H21ClN4O3S\text{C}_{18}\text{H}_{21}\text{Cl}\text{N}_4\text{O}_3\text{S}

This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing piperidine and thiophene rings have demonstrated activity against various bacterial strains. In studies, compounds structurally related to this compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that similar compounds exhibit strong AChE inhibition, with IC50 values in the low micromolar range . The urease inhibitory activity is particularly relevant for treating infections caused by Helicobacter pylori, which is associated with gastric ulcers.

Compound IC50 (µM) Target
N1-(4-chlorophenyl)-N2-(2-(1-thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamideTBDAChE
Compound 7l2.14Urease
Compound 7m0.63Urease
Compound 7n2.17Urease

Anticancer Activity

Compounds similar to this compound have also been investigated for anticancer properties. Studies suggest that the incorporation of sulfonamide functionalities enhances the anticancer activity of piperidine derivatives by inducing apoptosis in cancer cells through caspase-dependent pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to the active sites of enzymes like AChE and urease, inhibiting their function.
  • Cellular Uptake : The presence of the piperidine ring may facilitate cellular uptake, enhancing its bioavailability and efficacy.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have focused on the synthesis and evaluation of compounds with similar structures:

  • Antimicrobial Screening : A series of oxadiazole and piperidine derivatives were synthesized and tested against bacterial strains, showing promising results in inhibiting growth .
  • Enzyme Inhibition Studies : Research on piperidine derivatives indicated strong inhibition against AChE and urease, highlighting their potential in treating neurodegenerative diseases and gastric infections .

Comparison with Similar Compounds

Comparison with Target Compound :

  • The piperidine-thiophene sulfonyl group may enhance metabolic stability compared to pyrrolidine-based analogs like 15 .

Antimicrobial and Flavoring Oxalamides

Compound ID Structure Highlights Application Key Properties
GMC-3 () N2: Isoindoline-1,3-dione Antimicrobial Moderate activity against Gram+ bacteria
S336 (–6) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-ylethyl Umami flavor enhancer Low toxicity (LD50 > 2000 mg/kg)

Comparison with Target Compound :

  • Unlike GMC-3 , the target compound’s piperidine-thiophene sulfonyl group likely reduces planarity, favoring antiviral over antimicrobial activity.
  • The 4-chlorophenyl group may increase lipophilicity compared to S336 ’s dimethoxybenzyl group, affecting solubility and CYP metabolism .

CYP Inhibition and Metabolic Stability

  • S5456 (): A dimethoxybenzyl-pyridyl oxalamide inhibits CYP3A4 by 51% at 10 µM.
  • S336 (): No significant CYP inhibition (<50% at 10 µM), approved for food use.

Implications for Target Compound :

  • The thiophene-sulfonyl group may reduce CYP inhibition compared to S5456 , but the 4-chlorophenyl moiety could increase hepatic clearance risks .

Toxicity Data from Analogs

  • S336: No observed adverse effects in rodents at 1000 mg/kg .
  • BNM-III-170 (): A guanidine-modified oxalamide with proven in vivo efficacy and low toxicity in HIV challenge models .

Target Compound : Likely follows the low-toxicity trend of oxalamides but requires validation due to its unique sulfonyl-piperidine group.

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